molecular formula C12H16F3N3 B2508195 3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline CAS No. 641571-21-3

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B2508195
CAS No.: 641571-21-3
M. Wt: 259.276
InChI Key: QMQZJKBZHXMSNK-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H18F3N3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a trifluoromethyl group, which is significant in pharmaceuticals and agrochemicals due to its unique properties .

Scientific Research Applications

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
  • N-(4-Chlorophenyl)acetamide
  • Trifluoroacetic acid
  • 4-(Hydroxymethyl)phenol
  • 1-Benzylimidazolidine-2,4-dione
  • 4-Phenyl-1,3-thiazol-2-amine
  • 3,4-Dimethoxybenzoic acid

Uniqueness

3-(4-Methylpiperazin-1-YL)-5-(trifluoromethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c1-17-2-4-18(5-3-17)11-7-9(12(13,14)15)6-10(16)8-11/h6-8H,2-5,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZJKBZHXMSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 100 mL round bottom flask under inert atmosphere was placed 1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)piperazine (0.736 g, 2.54 mmol), 10% palladium on carbon (90 mg), ethanol (40 mL), and acetic acid (20 mL). The atmosphere was exchanged with hydrogen gas via balloon. The reaction was allowed to stir 3 days at room temperature, then filtered through celite and concentrated under reduced pressure to afford the crude as an orange oil. The crude mixture was purified via silica column chromatography with a solvent solution of 90%/10%/1% ratio of CH2Cl2/CH3OH/NH4OH, to afford the title compound. MS m/z=260 [M+H]+; Calc'd for C12H16F3N3: 259.3.
Name
1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)piperazine
Quantity
0.736 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mg
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Utilising the procedure described in Example 90c, but employing [3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 94a) in lieu of [3-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as oil. 1H-NMR (400 MHz, DMSO-d6): 2.20 (s, 3H), 2.42 (m, 4H), 3.07 (m, 4H), 3.32 (br s, 2H), 5.34 (s, 1H) and 6.31 (s, 2H).
Name
[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylpiperazine (440 mg, 1.3 mmol) and potassium hydroxide (1.46 g, 26. mmol) in EtOH (10 mL) and water (3 mL) was added hydroxylamine hydrochloride (2.72 g, 39 mmol. The reaction mixture was heated at reflux overnight. The reaction mixture was then concentrated and the residue was dissolved in water and EtOAc. The reaction mixture was extracted with EtOAc. The organic solutions were combined, washed with brine, dried over Na2SO4 filtered and concentrated. The residue was purified by column chromatography to give 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (247 mg, 73%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ: 6.55 (d, 1H), 6.40 (d, 1H), 6.33 (d, 1H), 3.24 (t, 4H), 2.61 (t, 4H), and 2.38 (s, 3H). LCMS: (FA) ES+ 260.2.
Name
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylpiperazine
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two

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